Paralog Selectivity: 24- to 1000-Fold Preference for CBX2 Over CBX4/6/7/8
SW2_152F demonstrates superior paralog selectivity compared to alternative CBX chromodomain inhibitors. Against the CBX2 chromodomain, SW2_152F exhibits a Kd of 80 nM (FP assay). In contrast, its affinity for other Polycomb CBX paralogs (CBX4, CBX6, CBX7, CBX8) is substantially lower, yielding a 24- to 1000-fold selectivity window for CBX2 [1]. For direct comparison, the CBX8-selective probe SW2_110A has a Kd of 800 nM against CBX8 with only >5-fold selectivity over other paralogs [2]. The clinically evaluated CBX4/7 inhibitor UNC3866 exhibits Kd values of 94 nM (CBX4) and 97 nM (CBX7) but lacks CBX2 activity [2]. No alternative compound combines sub-100 nM CBX2 affinity with comparable paralog selectivity.
| Evidence Dimension | Binding affinity (Kd) and paralog selectivity |
|---|---|
| Target Compound Data | Kd = 80 nM (CBX2 ChD, FP); selectivity 24-1000× over CBX4/6/7/8 |
| Comparator Or Baseline | SW2_110A: Kd = 800 nM (CBX8, FP), >5× selectivity. UNC3866: Kd = 94 nM (CBX4), 97 nM (CBX7), no CBX2 activity. |
| Quantified Difference | SW2_152F shows ≥10× tighter CBX2 binding than SW2_110A binds CBX8; unique CBX2 selectivity not achieved by UNC3866. |
| Conditions | Fluorescence polarization (FP) binding assay; recombinant CBX chromodomains in vitro. |
Why This Matters
This selectivity profile enables functional dissection of CBX2-specific biology without confounding paralog crosstalk, which is essential for target validation studies in prostate and breast cancer models.
- [1] Wang S, Alpsoy A, Sood S, Ordonez-Rubiano SC, Dhiman A, Sun Y, Jiao G, Krusemark CJ, Dykhuizen EC. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate Cancer Neuroendocrine Differentiation. Chembiochem. 2021 Jul 1;22(13):2335-2344. View Source
- [2] Vandendriessche A, Forster J, Meier K, et al. Table 1: Overview of inhibitors of chromodomain. In: Recent Advances in Chromodomain Inhibitor Development. (PMC12035754). View Source
